molecular formula C12H11BrN2 B8564992 3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole

Cat. No.: B8564992
M. Wt: 263.13 g/mol
InChI Key: SDMBVHDZFISZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-cyclopropyl-pyrazole is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

3-(4-bromophenyl)-1-cyclopropylpyrazole

InChI

InChI=1S/C12H11BrN2/c13-10-3-1-9(2-4-10)12-7-8-15(14-12)11-5-6-11/h1-4,7-8,11H,5-6H2

InChI Key

SDMBVHDZFISZPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(4-bromophenyl)-1H-pyrazole (302 g, 1.35 mol), cyclopropylboronic acid (233 g, 2.71 mol), copper(II) acetate (246 g, 1.35 mol), 4-(dimethylamino)pyridine (662 g, 5.42 mol), cesium carbonate (1103 g, 3.39 mol), and 1,4-dioxane (8 L) was stirred at 90° C. for 36 h. The reaction mixture was cooled to room temperature before being filtered through Celite™, which was washed with EtOAc (4 L). The filtrate was acidified to pH 5 with 2 N HCl. The aqueous layer was extracted with EtOAc (12 L). The organic layers were combined, washed with brine, dried over MgSO4, filtered, and evaporated under reduced pressure. The resulting residue was purified on an ISCO 1500 g column eluting with a 0-20% EtOAc/Heptane gradient to afford the title compound. LC-MS: calculated for C12H11BrN2 262.01, 264.01, observed m/e: 263.04, 265.06 (M+H)+ (Rt 1.19/2 min).
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1103 g
Type
reactant
Reaction Step One
Quantity
662 g
Type
catalyst
Reaction Step One
Quantity
246 g
Type
catalyst
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.